molecular formula C₂₄H₂₉ClN₂O₉ B612755 Amlodipine aspartate CAS No. 400602-35-9

Amlodipine aspartate

Cat. No. B612755
CAS RN: 400602-35-9
M. Wt: 524.95
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amlodipine aspartic acid is a calcium channel blocker with antihypertensive and antianginal properties . It belongs to a class of medications called calcium channel blockers . It lowers blood pressure by relaxing the blood vessels so the heart does not have to pump as hard . Amlodipine is used to treat certain types of angina (chest pain) and other conditions caused by coronary artery disease .


Physical And Chemical Properties Analysis

Amlodipine has a molecular weight of 408.88 . It is soluble in DMSO at 72 mg/mL . A pKa value of 8.7 means that amlodipine is predominantly present in the ionized form at a physiologic pH .

Scientific Research Applications

Pharmacokinetic Interactions

A study examined the pharmacokinetic interaction between S-amlodipine, the main anti-hypertensive active enantiomer of amlodipine, and bisoprolol, a β-blocker, in healthy Chinese subjects. This research found no significant pharmacokinetic interaction between these two drugs, although close monitoring of liver enzymes and triglycerides was advised due to observed increases in these levels (Liu et al., 2019).

Metabolic Pathways

Research into amlodipine metabolism in human liver microsomes identified that CYP3A4, rather than CYP3A5, plays a key role in the metabolic clearance of amlodipine in humans. This finding has implications for understanding drug-drug interactions and personalizing amlodipine therapy (Zhu et al., 2014).

Anti-Oxidant and Anti-Inflammatory Effects

Amlodipine has been found to have anti-oxidant and anti-inflammatory effects, which may improve endothelial dysfunction in diabetes. This is particularly significant given the prevalence of cardiovascular issues in diabetic patients (Toma et al., 2011).

Oxidative Stress Reduction

A study demonstrated that amlodipine could reduce oxidative stress in the brain, as evidenced in a model using stroke-prone spontaneously hypertensive rats. This suggests potential neuroprotective properties of amlodipine (Hirooka et al., 2006).

Cognitive Functioning in Cocaine Dependence

An investigation into the use of amlodipine for improving cognitive functioning in cocaine-dependent individuals found no measurable benefit. This challenges the potential application of amlodipine in treating cognitive deficits associated with substance use disorders (Turner et al., 2009).

Novel Drug Formulations

A study developed pullulan-based orally disintegrating films containing amlodipine besylate, aiming to enhance patient compliance and ease of administration. This research indicates the exploration of alternative amlodipine formulations for better patient outcomes (Pezik et al., 2020).

Assay Development

A novel enzyme immunoassay for determining amlodipine in plasma was developed, providing a sensitive, rapid, and accurate method for therapeutic drug monitoring and pharmacokinetic studies (Matalka et al., 2001).

Pharmacokinetics During Pregnancy

A study on the pharmacokinetics of amlodipine besylate during pregnancy and lactation found that amlodipine crosses the placenta but is not detected in breast milk or infant plasma, indicating its relative safety during the peripartum period (Morgan et al., 2019).

Drug Interaction with Antibiotics

Research showed that coadministration of antibiotics like ampicillin with amlodipine might increase the bioavailability of amlodipine, necessitating caution and clinical monitoring (Yoo et al., 2016).

Mechanism of Action

Target of Action

Amlodipine aspartate primarily targets the L-type calcium channels located in the vascular smooth muscle and myocardium . These channels play a crucial role in regulating the influx of calcium ions, which are essential for muscle contraction.

Mode of Action

This compound is a dihydropyridine calcium channel blocker . It works by inhibiting the influx of calcium ions through the L-type calcium channels during depolarization . This inhibition leads to a relaxation of the coronary vascular smooth muscle and vasodilation . The drug also increases myocardial oxygen delivery in patients with vasospastic angina .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway . By blocking the L-type calcium channels, this compound reduces the amount of calcium entering the vascular smooth muscle and myocardial cells . This action leads to a decrease in peripheral vascular resistance, which ultimately results in a reduction of blood pressure .

Pharmacokinetics

This compound exhibits distinctive pharmacokinetic characteristics. Following oral administration, it has a bioavailability of 60 to 65% . The drug is extensively metabolized in the liver, with no significant presystemic or first-pass metabolism . It is slowly cleared from the body, with a terminal elimination half-life of 40 to 50 hours . The volume of distribution is large (21L/kg), and there is a high degree of protein binding (98%) .

Result of Action

The primary result of this compound’s action is a reduction in blood pressure . By causing peripheral arterial vasodilation and reducing peripheral vascular resistance, the drug helps lower blood pressure . This makes it easier for the heart to pump blood around the body . Additionally, this compound is used to reduce chest pain associated with angina .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, liver function can impact the drug’s metabolism and clearance . Patients with hepatic insufficiency may experience an increase in the drug’s area under the curve (AUC), suggesting a slower rate of elimination . Age and severe renal impairment can also influence the pharmacokinetic profile of this compound, leading to higher plasma concentrations and longer half-lives .

Future Directions

Amlodipine has been widely used for over 2 decades and has good efficacy and safety . It has strong evidence from large randomized controlled trials for cardiovascular event reduction . Therefore, Amlodipine should be considered a first-line antihypertensive agent .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Amlodipine aspartate can be achieved by the reaction of Amlodipine besylate with L-aspartic acid.", "Starting Materials": [ "Amlodipine besylate", "L-aspartic acid" ], "Reaction": [ "Amlodipine besylate is dissolved in anhydrous methanol.", "L-aspartic acid is dissolved in anhydrous methanol and added dropwise to the Amlodipine besylate solution.", "The reaction mixture is stirred at room temperature for several hours.", "The solvent is removed under reduced pressure.", "The residue is dissolved in water and the pH is adjusted to 3-4 with hydrochloric acid.", "The resulting precipitate is filtered, washed with water, and dried to obtain Amlodipine aspartate." ] }

CAS RN

400602-35-9

Molecular Formula

C₂₄H₂₉ClN₂O₉

Molecular Weight

524.95

synonyms

Amlodipine aspartate

Origin of Product

United States

Q & A

Q1: What are the potential advantages of using amlodipine aspartate over other salt forms of amlodipine?

A: While a direct comparison of different amlodipine salts is not provided in the research excerpts, one study suggests that the choice of salt form can influence the overall efficacy and patient compliance. For instance, this compound is mentioned alongside other salts like amlodipine maleate, mesylate, and besylate as potentially offering improved characteristics in terms of reduced adverse effects and better patient compliance. Further research is needed to fully elucidate the specific benefits of this compound.

Q2: How is the purity of amlodipine maleate assessed, and why is the presence of this compound a concern?

A: The purity of amlodipine maleate, another common salt form of amlodipine, is determined using techniques like chromatography, with specific reference standards for potential impurities like this compound and maleamide. The presence of this compound as an impurity is undesirable as it could alter the drug's pharmacological profile, stability, and overall quality. Ensuring the absence of such impurities is crucial for drug safety and efficacy.

Q3: What are the implications of finding this compound as an impurity in amlodipine maleate, and what methods can separate these compounds?

A: The presence of this compound in amlodipine maleate signifies a deviation from the intended drug composition, potentially impacting its safety and effectiveness. To address this, techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are employed to separate and quantify these compounds, ensuring the purity and quality of the final pharmaceutical product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.